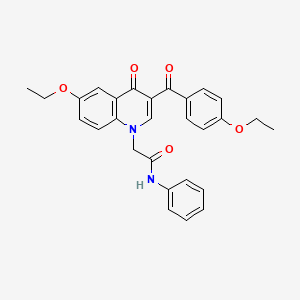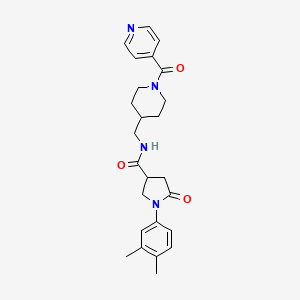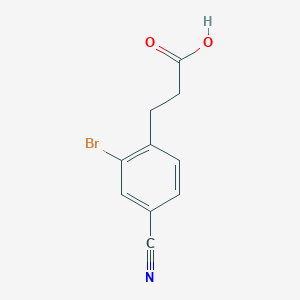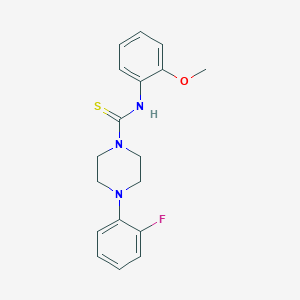
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide" is a chemical entity that appears to be structurally related to a class of compounds known for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. These compounds are characterized by a piperazine core, which is a common feature in many pharmacologically active molecules. The presence of fluorophenyl and methoxyphenyl groups suggests potential for receptor binding selectivity and pharmacological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the preparation of the piperazine core followed by the introduction of various substituents. For instance, compounds with similar structures have been synthesized through intermediate stages and final crystallization from methanol solutions . The synthesis process is often guided by the goal of achieving high selectivity and affinity for certain receptors, such as dopamine D3 receptors, as seen in the preparation of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides .
Molecular Structure Analysis
The molecular structure of compounds in this class is crucial for their interaction with biological targets. The presence of specific functional groups, such as the carbonyl group in the amide linker, has been shown to play a pivotal role in binding selectivity . The stereochemistry, particularly the configuration of hydroxyl groups, can also significantly influence the selectivity for neurotransmitter transporters . The molecular structure is often elucidated using spectroscopic techniques such as NMR and MS .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the carbonyl group in the amide linker can be critical for maintaining high binding affinities at certain receptors . Modifications to these functional groups can dramatically alter the compound's selectivity and binding affinities, as seen in the synthesis of amine-linked analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the substituents present. These properties include solubility, which can be manipulated by introducing hydroxyl or methoxy groups to increase the compound's potential for formulation as extended-release therapeutic agents . The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds, which are important factors in drug design.
Applications De Recherche Scientifique
Pharmacological Applications and Drug Development
Dopamine D2-like Receptors Ligands
Piperazine derivatives, including phenyl piperidines and arylalkyl substituents, have been investigated for their potency and selectivity in binding affinity at D2-like receptors. These compounds are exemplified in several antipsychotic agents. The composite structure of these molecules, including arylalkyl moieties like 4'-fluorobutyrophenones, plays a crucial role in determining their selectivity and potency at D2-like receptors, making them relevant in the development of treatments for conditions such as schizophrenia, Parkinson's disease, depression, and anxiety (Sikazwe et al., 2009).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have been identified in a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic modifications, leading to novel drug discoveries across various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUULQGGGHBRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

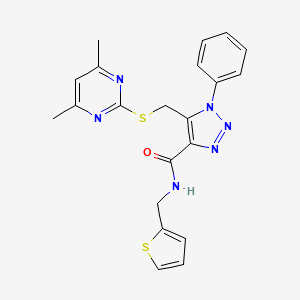
![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
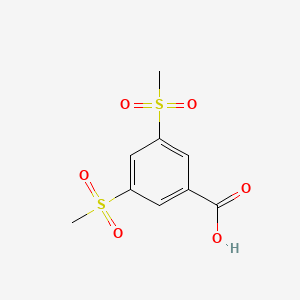
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
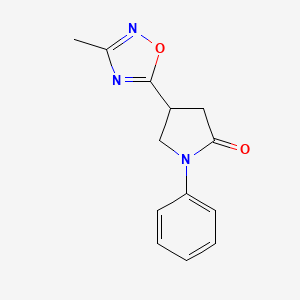
![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)
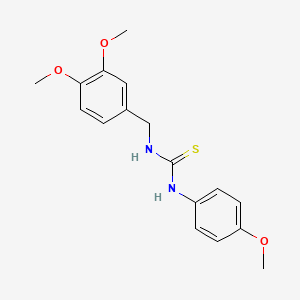
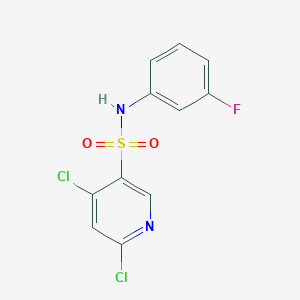
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)
